REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][NH2:9])[CH:5]=[N:4][CH:3]=[N:2]1.[OH-].[Na+].[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17](Cl)=[O:18]>C(Cl)Cl>[N:1]1([CH2:6][CH2:7][CH2:8][NH:9][C:17]([C:13]2[O:12][CH:16]=[CH:15][CH:14]=2)=[O:18])[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)CCCN
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
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8 (± 8) h
|
Type
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STIRRING
|
Details
|
The mixture was shaken
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
WASH
|
Details
|
washed with two approximately 50 ml portions of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
ADDITION
|
Details
|
Ether was added to the oil which
|
Type
|
CUSTOM
|
Details
|
was then triturated
|
Type
|
CUSTOM
|
Details
|
the crystals collected
|
Type
|
CUSTOM
|
Details
|
These were recrystallized from ether giving about 2.0 g of the desired product as beige crystals, mp 63°-66° C
|
Name
|
|
Type
|
|
Smiles
|
N1(N=CN=C1)CCCNC(=O)C=1OC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |